REACTION_CXSMILES
|
C([O:3][C:4](=[O:18])[C:5](C(=O)C)([F:14])[CH2:6][CH2:7][C:8]#[C:9][Si](C)(C)C)C.[O-]CC.[Na+].C(O)C.[OH-].[Na+]>C(O)C>[F:14][CH:5]([CH2:6][CH2:7][C:8]#[CH:9])[C:4]([OH:18])=[O:3] |f:1.2.3,4.5|
|
Name
|
2-acetyl-2-fluoro-6-(trimethylsilyl)-5-hexynoic acid ethyl ester
|
Quantity
|
6.63 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCC#C[Si](C)(C)C)(F)C(C)=O)=O
|
Name
|
sodium ethoxide ethanol
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+].C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the residual materials partitioned between ethyl ether and dilute hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)O)CCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |